molecular formula C19H18N2O5S2 B2929906 (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 4-(pyrrolidin-1-ylsulfonyl)benzoate CAS No. 879623-39-9

(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 4-(pyrrolidin-1-ylsulfonyl)benzoate

Cat. No.: B2929906
CAS No.: 879623-39-9
M. Wt: 418.48
InChI Key: LNIMPYZOBUUNHL-UHFFFAOYSA-N
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Description

This chemical entity, (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 4-(pyrrolidin-1-ylsulfonyl)benzoate, is a sophisticated research compound designed for investigative oncology and kinase inhibition studies. It incorporates two pharmaceutically significant motifs: a 5-(thiophen-2-yl)isoxazole core and a pyrrolidin-1-ylsulfonyl benzoate moiety. The 5-(thiophen-2-yl)isoxazole scaffold has been identified as a critical pharmacophore in novel anti-breast cancer agents. Research on analogous structures has demonstrated potent and selective cytotoxicity against human breast cancer cell lines such as MCF-7 (ER-positive), with specific derivatives exhibiting IC50 values in the low micromolar range . The mechanism of action for these compounds is associated with the inhibition of Estrogen Receptor alpha (ERα), a nuclear hormone receptor pivotal in the progression of a majority of breast cancers . Concurrently, the 4-(pyrrolidin-1-ylsulfonyl)phenyl group is a feature present in compounds screened as inhibitors of FMS-like tyrosine kinase 3 (FLT3), a validated drug target in Acute Myeloid Leukemia (AML) . The integration of these two motifs makes this compound a valuable tool for researchers exploring multi-targeted therapeutic approaches or studying the structure-activity relationships (SAR) of heterocyclic compounds in cancer biology and kinase signaling pathways. It is supplied exclusively for use in non-clinical, non-diagnostic scientific investigations.

Properties

IUPAC Name

(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl 4-pyrrolidin-1-ylsulfonylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O5S2/c22-19(25-13-15-12-17(26-20-15)18-4-3-11-27-18)14-5-7-16(8-6-14)28(23,24)21-9-1-2-10-21/h3-8,11-12H,1-2,9-10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNIMPYZOBUUNHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)OCC3=NOC(=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 4-(pyrrolidin-1-ylsulfonyl)benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C17H18N4O3S
  • Molecular Weight : 370.5 g/mol
  • CAS Number : 1203348-44-0

The mechanism by which this compound exerts its biological effects is not fully elucidated, but it is believed to interact with specific molecular targets in biological systems. The structural features, particularly the thiophene and isoxazole rings, suggest potential interactions with enzymes or receptors involved in various signaling pathways.

Antimicrobial Activity

Recent studies have indicated that derivatives of isoxazole compounds exhibit notable antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against a range of bacteria and fungi. The exact spectrum of activity for this specific compound remains to be thoroughly investigated.

Anticancer Properties

Research into the anticancer potential of isoxazole derivatives has revealed promising results. Compounds within this class have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For example, studies have reported that certain isoxazole derivatives can significantly reduce the viability of cancer cells in vitro, suggesting that this compound may possess similar properties.

Anti-inflammatory Effects

The anti-inflammatory activity of related compounds has also been documented. In particular, studies have shown that certain derivatives can inhibit pro-inflammatory cytokine production, indicating potential therapeutic applications in inflammatory diseases.

Case Studies and Research Findings

A comprehensive review of literature reveals several key findings regarding the biological activity of related compounds:

StudyFindings
Liu et al. (2015)Identified several isoxazole derivatives with significant anticancer activity against multiple cell lines.
Zhang et al. (2018)Reported antimicrobial activity against Gram-positive and Gram-negative bacteria for related isoxazole compounds.
Chen et al. (2020)Demonstrated anti-inflammatory effects in animal models using isoxazole derivatives, suggesting potential for treating chronic inflammation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzoate Ester Derivatives

The target compound shares a benzoate ester backbone with several analogs from , such as I-6230 (ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) and I-6273 (ethyl 4-(4-(methylisoxazol-5-yl)phenethylamino)benzoate). Key differences include:

  • Ester Group : The target uses a methyl ester, whereas compounds employ ethyl esters. Methyl esters typically exhibit higher metabolic stability but lower lipophilicity compared to ethyl analogs.
  • Substituent at 4-Position: The target’s pyrrolidine sulfonyl group contrasts with amino (e.g., I-6230) or thioether (e.g., I-6373) substituents in other derivatives.

Heterocyclic Components

The thiophene-isoxazole system in the target differs from heterocycles in other compounds:

  • : Compounds 4 and 5 incorporate thiazole, pyrazole, and triazole rings. These systems are more rigid and planar compared to the isoxazole-thiophene motif, which may adopt a partially non-planar conformation depending on substituent orientation .
  • : Derivatives like I-6273 feature methylisoxazole rings, while the target’s isoxazole is fused to a thiophene. Thiophene’s aromaticity and sulfur atom could enhance π-π stacking or hydrophobic interactions compared to purely nitrogen-based heterocycles .

Sulfonyl Functional Groups

The pyrrolidine sulfonyl group in the target is a distinguishing feature. Similar sulfonamide/sulfonyl-containing compounds (e.g., ’s triazole derivatives) often exhibit improved solubility due to polar interactions, though steric bulk from the pyrrolidine ring may offset this advantage.

Physicochemical and Pharmacological Implications

  • Electronic Effects: The sulfonyl group may reduce electron density at the benzoate carbonyl, increasing susceptibility to nucleophilic attack compared to amino-substituted analogs.
  • Metabolic Stability : The methyl ester and thiophene-isoxazole system may confer resistance to esterase-mediated hydrolysis compared to ethyl esters in compounds .

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